molecular formula C13H27N B13274661 N-(2-methylpropyl)-4-propylcyclohexan-1-amine

N-(2-methylpropyl)-4-propylcyclohexan-1-amine

Cat. No.: B13274661
M. Wt: 197.36 g/mol
InChI Key: UXMDXNVATPMQLS-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-4-propylcyclohexan-1-amine is a secondary amine featuring a cyclohexane ring substituted with a propyl group at the 4-position and a 2-methylpropyl (isobutyl) group attached to the amine nitrogen. The isobutyl substituent introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions compared to analogs with smaller or polar substituents .

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N-(2-methylpropyl)-4-propylcyclohexan-1-amine

InChI

InChI=1S/C13H27N/c1-4-5-12-6-8-13(9-7-12)14-10-11(2)3/h11-14H,4-10H2,1-3H3

InChI Key

UXMDXNVATPMQLS-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)NCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-4-propylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with 1-bromopropane to form 4-propylcyclohexanone. This intermediate is then subjected to reductive amination with 2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-4-propylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(2-methylpropyl)-4-propylcyclohexan-1-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-4-propylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

N-(Propan-2-yl)-4-propylcyclohexan-1-amine Hydrochloride (CAS: 1193389-29-5)

Structural Differences :

  • Amine substituent : Propan-2-yl (isopropyl) vs. 2-methylpropyl (isobutyl).
  • Salt form : Hydrochloride vs. free base.

Key Properties :

Property N-(Propan-2-yl)-4-propylcyclohexan-1-amine HCl N-(2-methylpropyl)-4-propylcyclohexan-1-amine
Molecular Formula C₁₂H₂₆ClN C₁₃H₂₇N (estimated)
Molecular Weight 219.79 g/mol ~197.36 g/mol (free base)
Purity ≥97% (as HCl salt) Not reported
Solubility Higher water solubility (due to HCl salt) Likely lower solubility (free base)

Research Findings :

  • The hydrochloride salt improves crystallinity and stability, making it preferable for pharmaceutical formulations .

2-Methyl-N-[1-(4-methylphenyl)propyl]cyclohexan-1-amine

Structural Differences :

  • Amine substituent : Aromatic 4-methylphenylpropyl vs. aliphatic isobutyl.

Key Properties :

Property 2-Methyl-N-[1-(4-methylphenyl)propyl]cyclohexan-1-amine This compound
Molecular Formula C₁₇H₂₇N C₁₃H₂₇N
Molecular Weight ~245.41 g/mol ~197.36 g/mol
Polarity Higher hydrophobicity Moderately hydrophobic

Research Findings :

  • The 4-methylphenyl group enhances UV absorbance, making this compound suitable for analytical detection via spectrophotometry.
  • Increased lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility .

N-[3-(Cyclohexyloxy)propyl]-4-propylcyclohexan-1-amine

Structural Differences :

  • Amine substituent : Ether-containing 3-(cyclohexyloxy)propyl vs. isobutyl.
  • Functional groups : Ether oxygen and cyclohexyl ring introduce hydrogen-bonding and steric bulk.

Key Properties :

Property N-[3-(Cyclohexyloxy)propyl]-4-propylcyclohexan-1-amine This compound
Molecular Formula C₁₈H₃₅NO C₁₃H₂₇N
Molecular Weight 281.48 g/mol ~197.36 g/mol
Solubility Higher in organic solvents (due to ether group) Likely soluble in non-polar solvents

Research Findings :

  • The ether linkage improves solubility in polar aprotic solvents (e.g., DMSO), facilitating use in synthetic chemistry.
  • The cyclohexyl group may stabilize conformations via chair-flip dynamics, affecting receptor binding .

Piperazine-Containing Cyclohexanamine Derivatives (Patent EP2021)

Structural Differences :

  • Core structure: Spiro pyrazino-pyrrolo-pyrimidinone fused with cyclohexane.
  • Substituents : Piperazine rings (e.g., 4-methylpiperazin-1-yl) vs. simple alkyl groups.

Key Properties :

Property Compound 37/41 (EP2021) This compound
Molecular Formula C₂₄H₃₃N₇O C₁₃H₂₇N
Molecular Weight 452.25 g/mol ~197.36 g/mol
Bioactivity Likely kinase inhibitors (based on structure) Not reported

Research Findings :

  • Piperazine rings enhance basicity and hydrogen-bonding capacity, critical for targeting enzymes like kinases.
  • The spiro structure restricts conformational flexibility, improving selectivity in drug design .

Biological Activity

N-(2-methylpropyl)-4-propylcyclohexan-1-amine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with an amine group and two alkyl chains. Its molecular formula can be represented as C13_{13}H23_{23}N. The structural configuration is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound has been linked to its interaction with neurotransmitter systems, particularly the serotonin and norepinephrine pathways. Compounds with similar structures have demonstrated activity as serotonin receptor agonists, which may contribute to their therapeutic effects in mood disorders and anxiety .

In Vitro Studies

In vitro studies have shown that this compound exhibits selective binding affinity towards serotonin receptors. For example, a related compound was found to have an effective concentration (EC50_{50}) of 23 nM at the 5-HT2C_{2C} receptor, indicating potent agonistic activity . This suggests that this compound may similarly affect serotonin signaling pathways.

In Vivo Studies

Case Study: Antipsychotic Activity

A study investigated the effects of structurally similar compounds in an amphetamine-induced hyperactivity model. These compounds displayed significant antipsychotic-like effects, suggesting that this compound may also possess similar therapeutic potential .

Comparative Biological Activity Table

CompoundEC50_{50} (nM)Receptor TypeBiological Activity
This compoundTBD5-HT2C_{2C}Potential agonist
Related Compound (+)-15a235-HT2C_{2C}Antipsychotic activity
Related Compound (+)-19245-HT2C_{2C}Antipsychotic activity

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